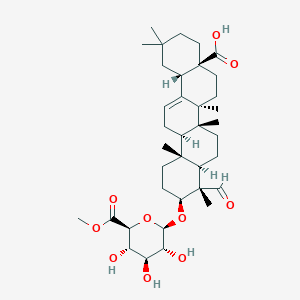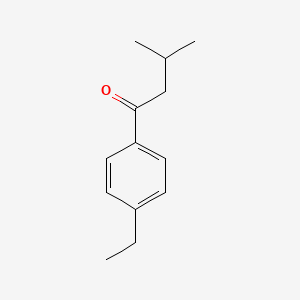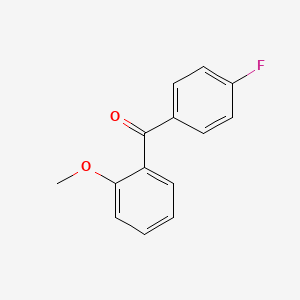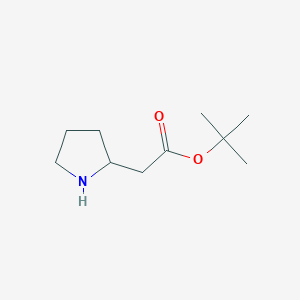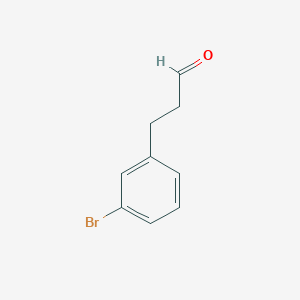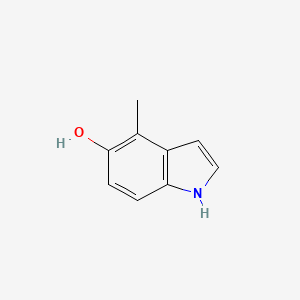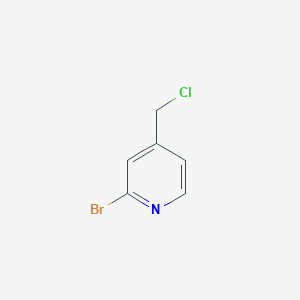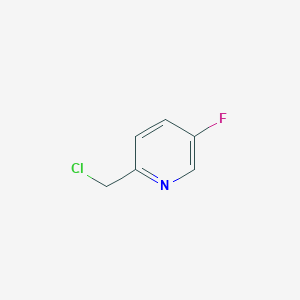
3-t-Butyl-5-hydroxybenzoic acid
Descripción general
Descripción
The compound of interest, 3-t-Butyl-5-hydroxybenzoic acid, is closely related to several compounds discussed in the provided papers. While the exact compound is not directly synthesized or analyzed in these papers, they do provide valuable insights into similar compounds that can help infer the properties and synthesis of 3-t-Butyl-5-hydroxybenzoic acid.
Synthesis Analysis
The synthesis of related compounds such as 3,5-Di-tert-butyl-4-hydroxybenzoic acid has been achieved through various methods. One approach involves a cyclic process starting with carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Another method for synthesizing 3,5-Di-tert-butyl-4-hydroxybenzoic acid involves the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation . These methods could potentially be adapted for the synthesis of 3-t-Butyl-5-hydroxybenzoic acid by altering the position of the tert-butyl group.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction. For instance, the structure of 3,4-Di-t-butylbenzoic acid was determined and showed that the benzene ring experiences some out-of-plane distortion, which is relieved by in-plane bond stretching and angular distortions . This information can be useful in predicting the molecular structure of 3-t-Butyl-5-hydroxybenzoic acid, which may also exhibit similar structural characteristics due to the presence of bulky tert-butyl groups.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions. For example, the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid undergoes decarboxylation upon reaction with iodine and reacts with trimethylsilyl chloride to produce a trimethylsilyl ether . Electrochemical oxidation of 3,4-dihydroxybenzoic acid leads to the formation of coumestan derivatives . These reactions highlight the reactivity of the hydroxybenzoic acid scaffold and suggest that 3-t-Butyl-5-hydroxybenzoic acid could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-t-Butyl-5-hydroxybenzoic acid can be inferred from the properties of similar compounds. For example, the crystal structure of octyl gallate, a derivative of 3,4,5-trihydroxybenzoic acid, shows strong intra- and intermolecular hydrogen bonding . This suggests that 3-t-Butyl-5-hydroxybenzoic acid may also form strong hydrogen bonds due to the presence of the hydroxy group. Additionally, the presence of tert-butyl groups is likely to influence the solubility and melting point of the compound due to increased steric bulk.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3,5-Di-tert-butyl-4-hydroxybenzoic acid, a derivative of 3-t-Butyl-5-hydroxybenzoic acid, can be synthesized under mild conditions from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry. This process involves a cyclic reaction starting with the Bi(3+) complex and results in complexes of oxyaryl dianion and oxyarylcarboxy dianion as intermediates. These intermediates demonstrate interesting reactivity, such as undergoing decarboxylation with I2 and reacting with trimethylsilyl chloride to produce derivatives like the trimethylsilyl ether of the trimethylsilyl ester of 3,5-di-tert-butyl-4-hydroxybenzoic acid (Kindra & Evans, 2014).
Applications in Material Science
3,5-Ditert-butyl-4-hydroxybenzoates have been synthesized and assessed for their performance as antioxidants for polypropylene (PP). The thermal antioxidation behavior of these compounds was studied, and they were found to effectively inhibit the oxidation degradation of PP. The efficiency of these antioxidants was compared, with the results indicating a ranking in antioxidant efficiency (Zhu et al., 2009).
Photodegradation and Environmental Impact
Studies on the photochemical degradation of parabens, which are derivatives of hydroxybenzoic acids, highlight the environmental impact and degradation pathways of these compounds. The research focused on the degradation of hazardous water contaminants using ultraviolet C lamps in the presence and absence of hydrogen peroxide. The study provided kinetic constants, identified major transformation products, and conducted a cost-efficiency analysis for the degradation process, underscoring the importance of understanding the environmental behavior of these compounds (Gmurek et al., 2015).
Safety And Hazards
Direcciones Futuras
The future directions of 3-t-Butyl-5-hydroxybenzoic acid research could involve further investigation into its polymorphism, preferential packing arrangements, and the stability of its experimental forms . It could also involve further exploration of its potential uses in various industries, given its chemical stability and potential health benefits .
Propiedades
IUPAC Name |
3-tert-butyl-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRVPQXNHUNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618227 | |
| Record name | 3-tert-Butyl-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-t-Butyl-5-hydroxybenzoic acid | |
CAS RN |
49843-49-4 | |
| Record name | 3-tert-Butyl-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


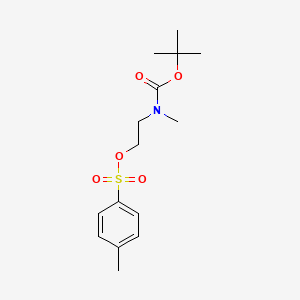
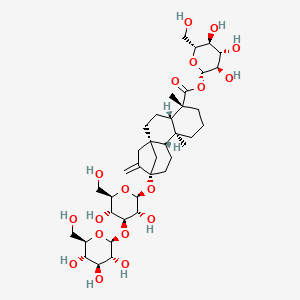
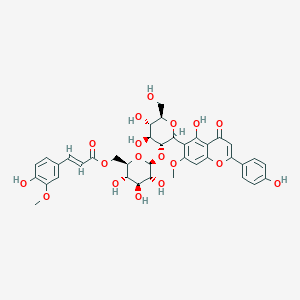
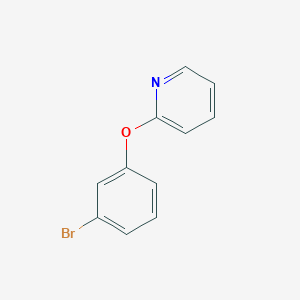

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)
